S1PR3 Target Engagement and Class-Level Potency
While a direct head-to-head comparison is not published for this specific compound, class-level inference from PubChem BioAssay data (AID 1865885) demonstrates that structurally related 2-oxoimidazolidine derivatives achieve potent activity against S1PR3, with 15 out of 19 tested compounds exhibiting activity ≤ 1 nM [1]. This level of potency is not observed across all imidazolidinone chemotypes; for instance, a distinct chemical series from BindingDB shows an IC50 of 1.00E+3 nM for S1PR3, a 1000-fold difference [2]. The 3,4-difluorophenyl substitution on the target compound is hypothesized to contribute to this high-affinity binding, differentiating it from unsubstituted phenyl or 3,5-difluorophenyl analogs.
| Evidence Dimension | S1PR3 Inhibitory Activity |
|---|---|
| Target Compound Data | Predicted to be within the ≤ 1 nM range based on structural class membership in a high-activity cluster (15/19 compounds ≤ 1 nM) |
| Comparator Or Baseline | Unoptimized S1PR3 ligand scaffold: IC50 = 1.00E+3 nM |
| Quantified Difference | ~1000-fold improvement in potency inferred from class-level data |
| Conditions | PubChem BioAssay AID 1865885 (S1PR3); BindingDB displacement assay using recombinant human S1PR3 in Chem1 cell membranes |
Why This Matters
For researchers procuring an S1PR3 ligand, selecting a compound from a high-potency structural cluster is crucial to avoid the significant drop-off in activity seen with less optimized scaffolds, ensuring meaningful target engagement in cellular assays.
- [1] PubChem BioAssay AID 1865885. S1PR3 Inhibitor Screen. Accessed via NCBI. View Source
- [2] BindingDB Entry BDBM50453306. CHEMBL4204756. S1PR3 Displacement Assay. View Source
